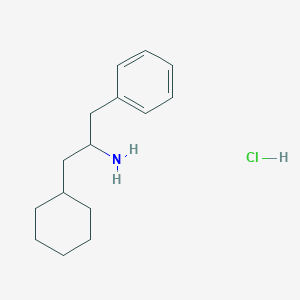

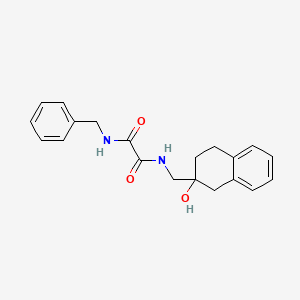

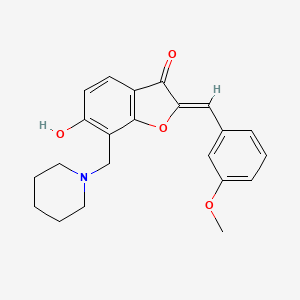

1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride is a chemical compound with the CAS Number: 2225146-42-7 . It has a molecular weight of 253.81 . It is typically stored at room temperature and comes in a powder form .

Physical And Chemical Properties Analysis

1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación

Radical Transfer Hydroamination and Cyclohexadienes

The study by Guin et al. (2007) discusses the synthesis of new 1-aminated-2,5-cyclohexadienes, which are utilized in radical transfer hydroaminations of unactivated and electron-rich double bonds. This process is facilitated using thiols as polarity reversal catalysts, yielding good outcomes with excellent anti-Markovnikov selectivity. The research highlights the compatibility of this method with various functional groups, expanding the scope of potential applications in chemical synthesis and material science. The study also includes DFT calculations to provide insight into the mechanism of this reaction (Guin, Mück‐Lichtenfeld, Grimme, & Studer, 2007).

Amide Formation in Bioconjugation

Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media, using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a key reactant. Their findings are crucial for understanding bioconjugation processes, offering insights into the conditions that influence the efficiency and outcomes of these reactions, which are pivotal in drug delivery system development and biomaterials science (Nakajima & Ikada, 1995).

Desymmetrization of Cyclohexa-2,5-dienes

Research by Lebeuf et al. (2006) on the desymmetrization of cyclohexa-2,5-dienes through a diastereoselective protonation-hydroamination cascade highlights a novel approach to synthesizing bicyclic allylic amines. This study contributes to the field of asymmetric synthesis, providing a pathway to complex molecular architectures that could find applications in pharmaceuticals and agrochemicals (Lebeuf, Robert, Schenk, & Landais, 2006).

Synthesis of Stable Bulky and Rigid Cyclic (Alkyl)(amino)carbenes

The work by Zeng et al. (2009) on synthesizing a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their catalytic activity in the three-component preparation of 1,2-dihydroquinoline derivatives showcases the utility of these compounds in catalysis. Such research underpins the development of novel catalysts that can enhance the efficiency and selectivity of chemical reactions, with significant implications for medicinal chemistry and industrial processes (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propiedades

IUPAC Name |

1-cyclohexyl-3-phenylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKCQCQKJSHQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2677798.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2677801.png)

![1-(4-bromophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2677803.png)

![3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2677814.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)